biological function of 3-hydroxyaspartic acid in EGF domains
biological function of 3-hydroxyaspartic acid in EGF domains
The Biological Imperative of 3-Hydroxyaspartic Acid (Hya) in EGF Domains: Structural Mechanisms, Signaling Modulation, and Therapeutic Targeting
Executive Summary
3-Hydroxyaspartic acid (Hya), also known as
This technical guide dissects the enzymology of Aspartyl/Asparaginyl
Biosynthesis and Enzymology: The ASPH Mechanism[3]
The formation of Hya is catalyzed by Aspartyl/Asparaginyl
The Consensus Motif
ASPH does not hydroxylate random aspartate residues. It strictly recognizes a consensus motif within the EGF domain, typically located between the third and fourth cysteines of the EGF fold:
Consensus Sequence:
Reaction Mechanism
The reaction requires ferrous iron (
Stereochemistry: The resulting hydroxyl group is exclusively in the erythro configuration (erythro-3-hydroxyaspartic acid).
Figure 1: The catalytic cycle of Aspartyl/Asparaginyl
Structural Biology: The Calcium Interface
The primary biological function of Hya is to modulate the affinity of EGF domains for calcium ions (
Hya vs. Asp: The Affinity Shift
While an unmodified Aspartate can bind calcium, the presence of the
Table 1: Comparative Calcium Binding Metrics
| Feature | Unmodified EGF (Asp) | Hydroxylated EGF (Hya) | Biological Impact |
| Ligand Coordination | Monodentate/Bidentate (Carboxyl) | Tridentate (Carboxyl + | Tighter coordination sphere. |
| Dissociation Constant ( | High | Low | 10-100x higher affinity in Hya forms. |
| Structural Rigidity | Flexible inter-domain tilt | Rigid, linear orientation | Essential for receptor-ligand reach. |
| pH Sensitivity | Stable | Stability in acidic microenvironments. |
Case Study: Factor IX and Protein C
In Vitamin K-dependent coagulation factors, the Hya-containing EGF1 domain mediates the orientation of the Gla domain relative to the protease domain. Without Hya, the affinity for
Physiological Signaling: The Notch-ASPH Axis
Beyond coagulation, Hya plays a pivotal role in the Notch signaling pathway, a master regulator of cell differentiation and proliferation.
Mechanism of Action
Notch receptors and their ligands (Jagged, Delta-like) contain multiple tandem EGF repeats, many of which harbor the consensus sequence for ASPH modification.
-
Ligand Binding: Hya modification of Notch EGF repeats modulates the receptor's sensitivity to ligand binding.
-
Proteolytic Cleavage: Proper calcium binding (facilitated by Hya) exposes the S2 cleavage site (ADAM metalloproteases), a prerequisite for
-secretase cleavage and NICD release.
Pathological Implications: Cancer Metastasis
In healthy adult tissue, ASPH expression is negligible.[5] However, in hepatocellular carcinoma (HCC), pancreatic cancer, and breast cancer, ASPH is massively upregulated.
-
The Driver: Overexpressed ASPH leads to hyper-hydroxylation of Notch.
-
The Outcome: Constitutive activation of Notch signaling, promoting epithelial-to-mesenchymal transition (EMT), cell migration, and metastasis.
Figure 2: The ASPH-Notch signaling axis in cancer. Upregulation of ASPH drives hyper-activation of Notch, leading to metastatic phenotypes.[5]
Analytical Methodologies: Validated Protocols
Detecting Hya requires specific workflows because standard amino acid analysis often overlooks it or co-elutes it with Aspartate. Mass Spectrometry (LC-MS/MS) is the gold standard.
Protocol: Identification of Hya by LC-MS/MS
Objective: To identify and quantify Hya residues in a target protein (e.g., Factor IX or a therapeutic antibody with EGF domains).
Reagents:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing Grade Trypsin (or Glu-C for Asp-rich regions)
-
LC-MS Grade Water/Acetonitrile/Formic Acid[6]
Step-by-Step Workflow:
-
Denaturation & Reduction:
-
Solubilize 50
g protein in 8M Urea/50mM Ammonium Bicarbonate. -
Add DTT (5 mM final) and incubate at 56°C for 30 min.
-
-
Alkylation:
-
Add IAA (15 mM final) and incubate in dark at RT for 20 min.
-
-
Digestion:
-
Dilute Urea to <1M with 50mM Ammonium Bicarbonate.
-
Add Trypsin (1:50 enzyme:substrate ratio). Incubate overnight at 37°C.
-
Expert Tip: If the consensus site is near a K/R, Trypsin might generate peptides that are too small. Use Glu-C (cleaves at Asp/Glu) as an alternative to generate distinct fragments containing the Hya.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7
m). -
Gradient: 2% to 40% B (ACN + 0.1% FA) over 60 mins.
-
Mass Spectrometer Settings:
-
Mode: Data Dependent Acquisition (DDA).
-
Dynamic Modification: Set "Hydroxylation (D/N)" or manually add +15.9949 Da to Aspartate (D) and Asparagine (N).
-
-
-
Data Interpretation:
-
Look for a mass shift of +16 Da on Aspartate residues.
-
Verification: Inspect the MS/MS (fragmentation) spectrum.[7] The y and b ions must confirm the shift is on the Asp residue and not an oxidation artifact on Methionine (Met) or Tryptophan (Trp).
-
Self-Validation: Met-sulfoxide (oxidation) is often variable; Hya modification is usually stoichiometric (near 100% occupancy in native proteins) and site-specific (only at the consensus motif).
-
Protocol: Total Hya Quantification (Amino Acid Analysis)
For total protein content of Hya (without sequence context):
-
Hydrolysis: Vapor phase hydrolysis with 6M HCl at 110°C for 24 hours. (Hya is stable under these conditions).[7]
-
Derivatization: Pre-column derivatization with OPA (o-phthalaldehyde) or FMOC.
-
Separation: C18 RP-HPLC.
-
Standard: Use DL-threo-3-hydroxyaspartic acid as a retention time standard (Note: Biological Hya is erythro, but threo standards are often used for approximate elution checking if erythro is unavailable, though separation of diastereomers requires chiral conditions).
Therapeutic Implications
Targeting ASPH in Cancer: Small molecule inhibitors (SMIs) of ASPH are currently in development (e.g., MO-I-1151).[8]
-
Mechanism: These inhibitors bind the catalytic iron center of ASPH, preventing the hydroxylation of Notch.
-
Effect: Reduces Notch signaling, blocks EMT, and sensitizes tumors to chemotherapy.
Traboulsi Syndrome: A rare genetic disorder caused by mutations in the ASPH gene, leading to facial dysmorphism and lens dislocation, highlighting the critical role of Hya in extracellular matrix development (likely via Fibrillin modification).
References
-
Stenflo, J., et al. (1988). "Hydroxylation of aspartic acid in domains homologous to the epidermal growth factor precursor is catalyzed by a 2-oxoglutarate-dependent dioxygenase."[1][4][9][10][11] Proceedings of the National Academy of Sciences, 85(22), 8405-8409. Link
- Draffin, J. E., et al. (2016).
- Ince, T. A., et al. (2000). "Role of Aspartyl -hydroxylase in Cancer." Seminars in Oncology.
-
Sturrock, E. D., et al. (2021). "Active site characterization and activity of the human aspartyl (asparaginyl)
-hydroxylase." Metallomics, 13(9). Link -
Ogawa, K., et al. (2020).
-hydroxylase as a target for cancer therapy." Journal of Hematology & Oncology. Link -
UniProt Consortium. "Aspartyl/asparaginyl beta-hydroxylase - Q12797." UniProtKB. Link
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- 1. pnas.org [pnas.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Aspartate/asparagine-β-hydroxylase crystal structures reveal an unexpected epidermal growth factor-like domain substrate disulfide pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Hydroxylation of aspartic acid in domains homologous to the epidermal growth factor precursor is catalyzed by a 2-oxoglutarate-dependent dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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